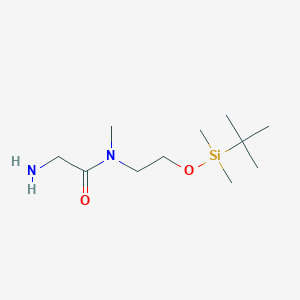![molecular formula C8H11BrClNO B8157987 [3-Bromo-4-(methoxy-d3)]benzylamine hydrochloride](/img/structure/B8157987.png)
[3-Bromo-4-(methoxy-d3)]benzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Bromo-4-(methoxy-d3)]benzylamine hydrochloride: is a deuterated derivative of benzylamine, where the methoxy group is substituted with deuterium
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Bromo-4-(methoxy-d3)]benzylamine hydrochloride typically involves the bromination of a benzylamine precursor followed by the introduction of a deuterated methoxy group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a catalyst. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: [3-Bromo-4-(methoxy-d3)]benzylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxide ions or amines, under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide, ammonia, or other nucleophiles in basic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: De-brominated benzylamine derivatives.
Substitution: Hydroxylated or aminated benzylamine derivatives.
科学的研究の応用
Chemistry: [3-Bromo-4-(methoxy-d3)]benzylamine hydrochloride is used as a building block in organic synthesis, particularly in the development of deuterated pharmaceuticals and isotopic labeling studies.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics, as the deuterium substitution can provide insights into reaction mechanisms and isotope effects.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials, where isotopic labeling is required for tracing and analysis.
作用機序
The mechanism of action of [3-Bromo-4-(methoxy-d3)]benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium substitution can alter the compound’s binding affinity and metabolic stability, leading to changes in its biological activity. The pathways involved often include enzymatic reactions where the deuterium isotope effect plays a significant role in modulating the reaction rates and outcomes.
類似化合物との比較
[3-Bromo-4-methoxy]benzylamine hydrochloride: The non-deuterated version of the compound, which lacks the unique properties conferred by deuterium substitution.
[3-Chloro-4-(methoxy-d3)]benzylamine hydrochloride: A similar compound with a chlorine substituent instead of bromine, which may exhibit different reactivity and biological activity.
[3-Bromo-4-(ethoxy-d3)]benzylamine hydrochloride: A compound with an ethoxy group instead of a methoxy group, leading to variations in its chemical and physical properties.
Uniqueness: The uniqueness of [3-Bromo-4-(methoxy-d3)]benzylamine hydrochloride lies in its deuterium substitution, which imparts distinct properties such as increased metabolic stability and altered reaction kinetics. This makes it particularly valuable in research and industrial applications where isotopic labeling is essential.
特性
IUPAC Name |
[3-bromo-4-(trideuteriomethoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-11-8-3-2-6(5-10)4-7(8)9;/h2-4H,5,10H2,1H3;1H/i1D3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERINVKXGAFYAS-NIIDSAIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157909.png)












![N-[6-(Acetylthio)hexyl]phthalimide](/img/structure/B8158013.png)
